molecular formula C25H21F2NO4 B8248180 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

Cat. No.: B8248180
M. Wt: 437.4 g/mol
InChI Key: RPIFXOAZJWNAFZ-KRWDZBQOSA-N
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Description

This compound belongs to the family of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivatives, widely used in peptide synthesis. Its structure features:

  • Fmoc group: A protective group for amines, enhancing solubility in organic solvents.
  • Butanoic acid backbone: Provides a carboxylic acid terminus for peptide bond formation.
  • 2,4-Difluorophenyl substituent: Aromatic ring with fluorine atoms at positions 2 and 4, influencing electronic and steric properties.

The compound is utilized in solid-phase peptide synthesis (SPPS) and drug discovery due to its stability and compatibility with standard coupling reagents.

Properties

IUPAC Name

(3S)-4-(2,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-16-10-9-15(23(27)12-16)11-17(13-24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-14H2,(H,28,31)(H,29,30)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIFXOAZJWNAFZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is a complex organic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group in peptide synthesis.
  • Difluorophenyl moiety, which enhances lipophilicity and may influence biological interactions.

The molecular formula is C23H25F2N2O4C_{23}H_{25}F_2N_2O_4, with a molecular weight of approximately 450.45 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. For instance, compounds with the fluorenone nucleus demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The electron-withdrawing effects of fluorine substituents are believed to enhance this activity by increasing the electron deficiency of the aromatic system, facilitating interactions with microbial targets.

Anticancer Activity

Fluorenone derivatives have also shown promise as anticancer agents. A series of studies indicated that modifications to the fluorenone structure can lead to significant antiproliferative effects against cancer cell lines. For example, compounds similar to this compound were tested for their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells . The introduction of specific side chains improved their efficacy as topoisomerase inhibitors.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the difluorophenyl group may facilitate membrane penetration, leading to cell lysis or apoptosis in target cells.
  • Interaction with DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

Study 1: Antimicrobial Activity Assessment

In a quantitative assay assessing antimicrobial activity against bacterial strains, derivatives of fluorenone were tested for their Minimum Inhibitory Concentration (MIC). The results indicated that certain modifications significantly enhanced antibacterial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that structural optimization could lead to new therapeutic agents for resistant infections .

Study 2: Anticancer Efficacy

A study investigating the antiproliferative effects of fluorenone derivatives found that specific compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. These compounds were identified as effective topoisomerase inhibitors, suggesting their potential as lead compounds in cancer therapy .

Data Tables

Biological Activity Target IC50/Effect Reference
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AnticancerVarious cancer cell linesIC50 = 5–15 µM
Topoisomerase InhibitionCancer cell linesIC50 = 10 µM

Comparison with Similar Compounds

Structural Variations in Phenyl Substituents

The primary structural differences among analogs lie in the substituents on the phenyl ring. These modifications impact physicochemical properties, reactivity, and biological interactions. Key analogs include:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Evidence ID
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid 2-Fluorophenyl - C₂₅H₂₁FNO₄ 434.44
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid 2-Chlorophenyl - C₂₅H₂₁ClNO₄ 450.89
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-Trifluoromethylphenyl 270065-81-1 C₂₆H₂₂F₃NO₄ 469.45
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid 4-tert-Butylphenyl 401916-49-2 C₂₉H₃₂NO₄ 465.57
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid 4-Iodophenyl 270065-72-0 C₂₅H₂₂INO₄ 527.35

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -F, -Cl): Enhance stability against nucleophilic attack but may reduce solubility in polar solvents .
  • Halogen Substituents (e.g., -I): Influence electronic properties and may serve as handles for further functionalization (e.g., radioisotope labeling) .

Physicochemical Properties

  • Solubility :
    • The trifluoromethyl derivative (CAS 270065-81-1) exhibits lower aqueous solubility due to the hydrophobic -CF₃ group .
    • Fluorinated analogs (e.g., 2-fluorophenyl) show moderate solubility in DMF and DMSO, critical for SPPS .
  • Stability :
    • Chlorophenyl derivatives demonstrate higher thermal stability compared to iodophenyl variants, which may degrade under prolonged light exposure .

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